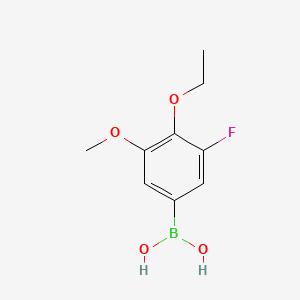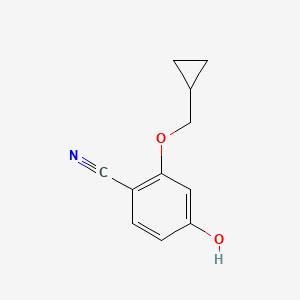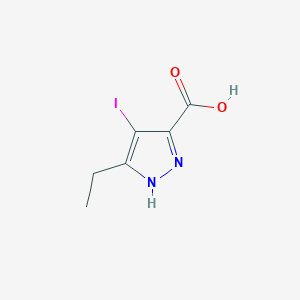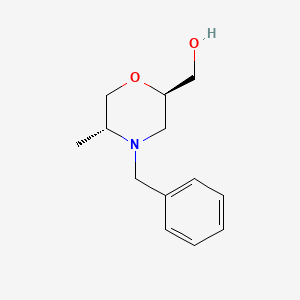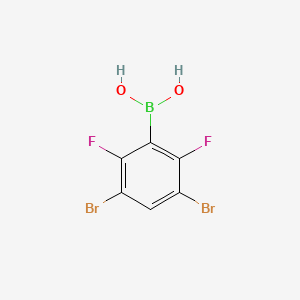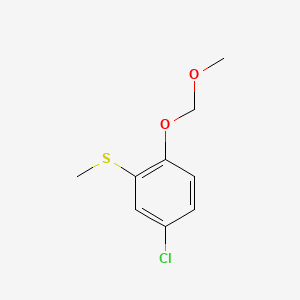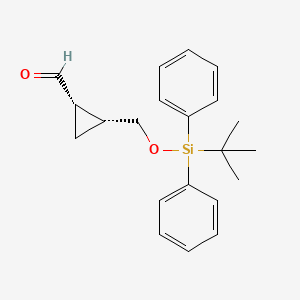![molecular formula C7H5BrN2O B14029231 2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B14029231.png)
2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-BROMO-1,5-DIHYDRO-4H-PYRROLO[3,2-C]PYRIDIN-4-ONE is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyridine ring, with a bromine atom at the 2-position and a carbonyl group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-1,5-DIHYDRO-4H-PYRROLO[3,2-C]PYRIDIN-4-ONE can be achieved through various methods. One common approach involves the reaction of 4-aminopyridin-2(1H)-ones with arylglyoxal hydrates and different 1,3-dicarbonyl compounds in water under catalyst-free conditions . This method provides high yields and is environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes. These processes often include the preparation of intermediate compounds, followed by cyclization and functional group modifications. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-BROMO-1,5-DIHYDRO-4H-PYRROLO[3,2-C]PYRIDIN-4-ONE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The carbonyl group at the 4-position can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while cyclization reactions can produce fused heterocyclic compounds.
Aplicaciones Científicas De Investigación
2-BROMO-1,5-DIHYDRO-4H-PYRROLO[3,2-C]PYRIDIN-4-ONE has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
Material Science: It is used in the synthesis of organic materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-BROMO-1,5-DIHYDRO-4H-PYRROLO[3,2-C]PYRIDIN-4-ONE involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . The inhibition of FGFRs can lead to the suppression of tumor cell proliferation and migration.
Comparación Con Compuestos Similares
Similar Compounds
1H-PYRROLO[2,3-B]PYRIDINE: Another pyrrolopyridine derivative with potent FGFR inhibitory activity.
PYRAZOLO[3,4-B]PYRIDINES: Compounds with similar biological activities and applications in medicinal chemistry.
Uniqueness
2-BROMO-1,5-DIHYDRO-4H-PYRROLO[3,2-C]PYRIDIN-4-ONE is unique due to its specific substitution pattern and the presence of a bromine atom, which can influence its reactivity and biological activity. This compound’s ability to undergo various chemical reactions and its potential as a scaffold for drug development make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C7H5BrN2O |
|---|---|
Peso molecular |
213.03 g/mol |
Nombre IUPAC |
2-bromo-1,5-dihydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H5BrN2O/c8-6-3-4-5(10-6)1-2-9-7(4)11/h1-3,10H,(H,9,11) |
Clave InChI |
IVUSMZVFYQMBLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=O)C2=C1NC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


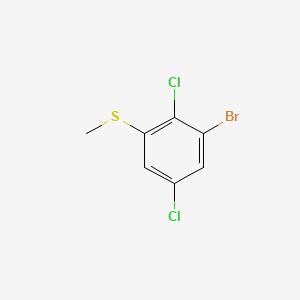
![3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)
